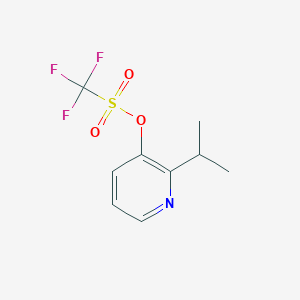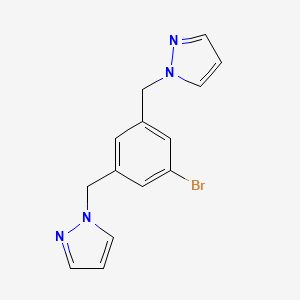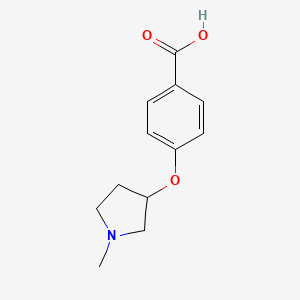
1,1-Diheptylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diheptylhydrazine: is an organic compound with the molecular formula C14H32N2 . It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. This compound is known for its unique structure, where two heptyl groups are attached to the nitrogen atoms. It is a colorless to pale yellow liquid with a characteristic odor.
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Diheptylhydrazine can be synthesized through the reaction of heptylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
2 C7H15NH2 + N2H4→C14H32N2 + 2 H2O
Industrial Production Methods: Industrial production of this compound involves the continuous flow process where heptylamine and hydrazine hydrate are mixed in a reactor. The reaction mixture is then heated to the desired temperature, and the product is separated by distillation. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1,1-Diheptylhydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of azines or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines with various functional groups.
科学的研究の応用
1,1-Diheptylhydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitrogen metabolism.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 1,1-diheptylhydrazine involves its interaction with various molecular targets, primarily through the formation of covalent bonds with nucleophilic sites. The nitrogen-nitrogen single bond in the hydrazine moiety is highly reactive, allowing it to participate in various chemical reactions. The compound can inhibit enzymes by forming stable complexes with their active sites, thereby blocking their catalytic activity. Additionally, it can act as a reducing agent, donating electrons to other molecules and altering their chemical properties.
類似化合物との比較
1,1-Dimethylhydrazine: A simpler hydrazine derivative with two methyl groups attached to the nitrogen atoms.
1,1-Diphenylhydrazine: A hydrazine derivative with two phenyl groups attached to the nitrogen atoms.
1,1-Diethylhydrazine: A hydrazine derivative with two ethyl groups attached to the nitrogen atoms.
Comparison: 1,1-Diheptylhydrazine is unique due to its longer heptyl chains, which impart different physical and chemical properties compared to its simpler counterparts. The longer alkyl chains increase the hydrophobicity of the molecule, affecting its solubility and reactivity. Additionally, the steric hindrance provided by the heptyl groups can influence the compound’s interactions with other molecules, making it a valuable reagent in specific synthetic applications.
特性
CAS番号 |
6971-83-1 |
|---|---|
分子式 |
C14H32N2 |
分子量 |
228.42 g/mol |
IUPAC名 |
1,1-diheptylhydrazine |
InChI |
InChI=1S/C14H32N2/c1-3-5-7-9-11-13-16(15)14-12-10-8-6-4-2/h3-15H2,1-2H3 |
InChIキー |
RFXFOKUOVOSNLG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCN(CCCCCCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)
